1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted with a trifluoromethyl group at the 2-position. The 1-position is modified with a methyl group linked to a piperidin-4-yl moiety, which is further functionalized with a thiophen-2-ylsulfonyl group. This structure combines electron-withdrawing (trifluoromethyl, sulfonyl) and lipophilic (piperidine, thiophene) elements, making it a candidate for diverse biological activities, including kinase inhibition or anticancer applications .
Properties
IUPAC Name |
1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c19-18(20,21)17-22-14-4-1-2-5-15(14)24(17)12-13-7-9-23(10-8-13)28(25,26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAMQGCIQXSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS Number: 1206986-02-8) is a complex organic molecule characterized by its unique structural components, including a benzo[d]imidazole core, a thiophenesulfonyl-piperidine moiety, and a trifluoromethyl group. This structure suggests potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.5 g/mol. The presence of various functional groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N3O2S2 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1206986-02-8 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The piperidine ring and thiophene sulfonyl group are crucial for modulating receptor activity and enhancing binding affinity. Preliminary studies suggest that similar compounds exhibit mechanisms involving:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
- Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
Anticancer Properties
Research indicates that compounds related to benzo[d]imidazole structures have shown significant anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 7.82 to 21.48 μM . The lead compound 6i , similar in structure, was noted for its potent inhibitory effects on key kinases such as EGFR and mTOR, suggesting that our compound may exhibit comparable activities.
Neuropharmacological Effects
The benzo[d]imidazole framework has also been explored for its potential as a GABA-A receptor modulator, which could provide therapeutic avenues for neurological disorders. Compounds with similar scaffolds have been identified as positive allosteric modulators, enhancing GABAergic transmission . This suggests that the compound may also influence neurochemical pathways, although specific studies on this compound are necessary.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated various benzo[d]imidazole derivatives for their cytotoxic effects on HepG2 liver cancer cells, revealing significant induction of apoptosis and cell cycle arrest .
- Kinase Inhibition : Another investigation highlighted the ability of benzimidazole derivatives to inhibit multiple kinases, which is crucial for developing multi-targeted cancer therapies .
- GABA-A Modulation : Research into related compounds has shown promise in modulating GABA-A receptors, indicating potential applications in treating anxiety and other neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzimidazole Core
Trifluoromethyl-Substituted Analogues
- 6-Bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (): This compound shares the 2-(trifluoromethyl) group but incorporates bromo and fluoro substituents.
- 1-((5-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole () :
The trifluoromethyl group here is paired with a triazole-oxadiazole side chain, showing potent GSK-3β inhibition (IC₅₀ = 0.89 µM). This highlights the role of trifluoromethyl in stabilizing ligand-receptor interactions .
Thiophene-Containing Analogues
- 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole (L3, ) :
While lacking the sulfonyl-piperidine moiety, L3’s thiophene substituents contribute to π-π stacking interactions. Synthesized via a green method, it exhibited moderate anti-SARS-CoV-2 activity in silico, suggesting thiophene’s utility in antiviral design .
Piperidine-Linked Derivatives
- 1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (UPCDC30250, ): This compound features a benzimidazole linked to a piperidine-piperazine system. UPCDC30250 showed nanomolar affinity for p97 ATPase, a cancer target .
- Astemizole () :
A piperidine-containing benzimidazole derivative (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine), astemizole is a histamine H1 antagonist. Its structural similarity underscores the importance of piperidine in modulating pharmacokinetics .
Sulfonamide-Functionalized Analogues
- 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides (12a–n, ) :
These derivatives, synthesized via sulfonylation of piperidinylmethyl intermediates, exhibited V600EBRAF inhibitory activity (IC₅₀ = 0.12–1.8 µM). The sulfonyl group enhances hydrogen bonding with kinase active sites, a feature critical to the target compound’s design .
Anticancer Potential
Antifungal and Antimicrobial Activity
- 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole () :
While lacking sulfonyl or trifluoromethyl groups, this compound demonstrated efficacy against azole-resistant fungi, emphasizing benzimidazole’s inherent antifungal properties. The target compound’s sulfonyl group could enhance membrane penetration .
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., GSK-3β in ) .
- Sulfonyl-Piperidine Linker : Increases solubility and enables hydrogen bonding, critical for kinase inhibition () .
- Thiophene vs. Halogen Substituents : Thiophene improves π-stacking (), while halogens (Br, F) enhance electrophilicity () .
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns for halogenated or trifluoromethyl groups .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- HPLC-PDA : Identifies impurities (>0.1% threshold) using USP methods with C18 columns and acetonitrile/water gradients .
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Research Question
- Modification of Substituents :
- Biological Testing :
What computational approaches are suitable for predicting binding modes?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like p97 ATPase or cytochrome P450 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
How can metabolic stability and degradation pathways be studied?
Advanced Research Question
- In Vitro Assays :
- Forced Degradation :
- Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC analysis .
What strategies resolve contradictions in reported synthetic yields?
Advanced Research Question
- Reproducibility Checks :
- DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, solvent, and catalyst loading .
How to evaluate selectivity for biological targets?
Advanced Research Question
- Panel Screening : Test against 50+ kinases or GPCRs at 10 µM to identify off-target interactions .
- Crystallography : Co-crystallize with target proteins (e.g., solved at 2.0 Å resolution) to validate binding poses .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) for affinity comparisons .
What are the stability considerations for long-term storage?
Advanced Research Question
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>150°C recommended) .
- Light Sensitivity : Store in amber vials under N2 atmosphere if UV-Vis shows absorbance <300 nm .
- Hygroscopicity : Karl Fischer titration to assess water content; use desiccants for hygroscopic intermediates .
How to address low solubility in aqueous buffers for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
